1-Benzyl-4-(2-fluorobenzyl)piperazine
Description
1-Benzyl-4-(2-fluorobenzyl)piperazine is a piperazine derivative characterized by dual benzyl substitutions at the 1- and 4-positions of the piperazine ring, with a fluorine atom at the ortho position of the second benzyl group. This structural motif is significant in medicinal chemistry due to its influence on receptor binding, metabolic stability, and physicochemical properties. The compound has been studied in the context of acetylcholinesterase (AChE) inhibition and cerebral vasodilation, where the 2-fluorobenzyl group enhances binding interactions through electronic and steric effects .
Properties
Molecular Formula |
C18H21FN2 |
|---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1-benzyl-4-[(2-fluorophenyl)methyl]piperazine |
InChI |
InChI=1S/C18H21FN2/c19-18-9-5-4-8-17(18)15-21-12-10-20(11-13-21)14-16-6-2-1-3-7-16/h1-9H,10-15H2 |
InChI Key |
WDHSPUKPVFVVLS-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3F |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3F |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Properties
1-Benzyl-4-(2-fluorobenzyl)piperazine has been investigated for its potential as an anticancer agent. Studies have shown that compounds with similar piperazine structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives containing piperazine moieties have demonstrated effective growth inhibition in colon cancer (COLO-215) and CNS cancer (SF-539) with growth inhibition percentages exceeding 90% in some cases .
| Compound | Cancer Type | Inhibition (%) |
|---|---|---|
| Compound 17 | Colon | -84.40 |
| Compound 22 | CNS | -96.98 |
| Compound 23 | Melanoma | -98.54 |
These results suggest that the compound's mechanism may involve modulation of neurotransmitter receptors, particularly dopamine and serotonin pathways, which are crucial in cancer biology .
Neuropharmacological Effects
Research has also highlighted the potential of this compound in neuropharmacology. Its interactions with serotonin and dopamine receptors may offer therapeutic avenues for treating neurological disorders such as depression and anxiety . The modulation of these receptors can lead to significant changes in neurotransmission, potentially alleviating symptoms associated with these conditions.
Material Science Applications
The unique chemical structure of this compound allows it to be utilized in the development of advanced materials. Its properties make it suitable for applications in:
- Polymer Chemistry : As a building block for synthesizing novel polymers with enhanced mechanical properties.
- Coatings : For creating protective coatings that exhibit improved durability and resistance to environmental factors.
Case Study 1: Anticancer Activity
A study focusing on piperazine derivatives found that compounds similar to this compound exhibited significant cytotoxicity against several cancer cell lines. For example, derivative compounds showed growth inhibition rates greater than 60% across various types of cancers, including breast and renal cancers .
Case Study 2: Neurotransmitter Modulation
Another research effort demonstrated that derivatives containing the piperazine structure could effectively modulate receptor activity. This modulation was linked to improvements in behavioral outcomes in animal models of depression, suggesting that compounds like this compound could be explored further as potential antidepressants .
Comparison with Similar Compounds
Key Observations:
- Fluorine Substitution: The 2-fluorobenzyl group in 1-Benzyl-4-(2-fluorobenzyl)piperazine enhances AChE inhibition compared to non-fluorinated benzyl derivatives but underperforms against amide-containing analogues like IIId .
- Steric and Electronic Effects : Fluorine’s electronegativity improves binding to aromatic pockets in receptors (e.g., AChE), while bulkier groups (e.g., 3-methylbenzyl) may optimize potency in enzyme inhibition .
Pharmacological Activity Comparisons
Acetylcholinesterase (AChE) Inhibition
- This compound (VIb, VIg, VIh): Exhibits IC₅₀ values of 5–8 µM, outperforming donepezil (IC₅₀ = 12 µM) but less potent than IIId (IC₅₀ = 1.2 µM) due to the absence of H-bonding amide groups .
- Benzhydrylpiperazine derivatives : Compounds like 1-benzhydryl-4-(4-nitrophenylsulfonyl)piperazine show moderate AChE activity (IC₅₀ ~10 µM), highlighting the trade-off between bulkiness and enzyme accessibility .
Serotonin Receptor Modulation
- 5-HT1A/5-HT6 Receptor Affinity: Piperazine derivatives with acetylated coumarin or indole moieties (e.g., 5-hydroxy-4,7-dimethylcoumarin-piperazine hybrids) achieve subnanomolar affinities (Ki <1 nM) for 5-HT1A. In contrast, 2-fluorobenzyl analogues show reduced receptor selectivity due to steric clashes .
Physicochemical and Metabolic Stability
| Property | This compound | N-Benzylpiperazine (8b) | N-Phenylpiperazine (8a) |
|---|---|---|---|
| Aqueous Solubility | Moderate (~60–80 µM) | High (>80 µM) | Low (<20 µM) |
| pKa (Piperazine N) | ~6.0–7.0 | ~6.0–7.0 | <3.8 |
| Metabolic Stability | Moderate (RLM t₁/₂ = 45 min) | High (RLM t₁/₂ >60 min) | Low (RLM t₁/₂ = 20 min) |
Key Insights:
- Solubility: The benzyl group in this compound improves solubility compared to phenyl-substituted analogues, as seen in quinolone-piperazine hybrids .
- Metabolism : Piperazine rings are metabolic hotspots; bulkier substituents (e.g., benzyl) reduce clearance by shielding the nitrogen from oxidative dealkylation .
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for preparing 1-Benzyl-4-(2-fluorobenzyl)piperazine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sequential alkylation of the piperazine core. For example, 1-(2-fluorobenzyl)piperazine intermediates can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition ("click chemistry") in a H₂O-DCM solvent system with CuSO₄·5H₂O and sodium ascorbate as catalysts . Optimization includes monitoring reaction progress via TLC (hexane:ethyl acetate, 1:2), purification by silica gel chromatography, and characterization via ¹H NMR and elemental analysis. Adjusting stoichiometry (e.g., 1.2 equiv. of azide derivatives) improves yield .
Q. How is structural characterization of this compound derivatives performed?
- Methodological Answer : Elemental analysis confirms purity, while spectral techniques like ¹H/¹³C NMR and FT-IR validate substituent positions. For example, benzyl and fluorobenzyl groups exhibit distinct aromatic proton signals in NMR (δ ~7.3–7.6 ppm for benzyl; δ ~6.9–7.3 ppm for fluorobenzyl) . Mass spectrometry (EI-MS or ESI-MS) provides molecular ion peaks (e.g., m/z 342.9 for derivatives ).
Q. What preliminary toxicity assessments are recommended for novel piperazine derivatives?
- Methodological Answer : Acute toxicity can be evaluated in rodent models (e.g., OECD Guidelines 423). Modified piperazines with β-cyclodextrin show reduced toxicity (LD₅₀ > 2000 mg/kg), likely due to improved solubility and reduced systemic absorption . In vitro cytotoxicity assays (e.g., MTT on HepG2 cells) and hemocompatibility tests (platelet aggregation studies) are also critical .
Q. How can antiplatelet activity be experimentally validated for fluorobenzyl-piperazine derivatives?
- Methodological Answer : Use in vitro platelet-rich plasma (PRP) assays with ADP or collagen as agonists. Measure inhibition of aggregation via turbidimetry (e.g., ≥30% inhibition at 100 µM ). Confirmatory studies include thromboxane B₂ (TXB₂) ELISA to assess cyclooxygenase-1 (COX-1) pathway modulation .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorobenzyl vs. nitro groups) impact serotonin receptor (5-HT₁A) affinity?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) reveals that coplanar arylpiperazines exhibit higher 5-HT₁A affinity due to π-π stacking with Phe361. Fluorine’s electron-withdrawing effect enhances binding (ΔG ≈ -9.2 kcal/mol) compared to nitro groups (ΔG ≈ -8.5 kcal/mol) . Synthesize analogs with varied substituents (e.g., 3-CF₃, 4-OCH₃) and validate via radioligand displacement assays (³[H]-8-OH-DPAT) .
Q. What conformational dynamics (coplanar vs. perpendicular) govern piperazine bioactivity?
- Methodological Answer : X-ray crystallography (e.g., PDB 6WZ7) shows that perpendicular conformers disrupt receptor binding. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict energy barriers (~2.1 kcal/mol) for rotation. Stabilize coplanarity via intramolecular hydrogen bonds (e.g., NH···O in carbothioamide derivatives) .
Q. Can this compound derivatives act as dual MAGL/FAAH inhibitors?
- Methodological Answer : Design carbamate analogs (e.g., piperazine-1-carbothioamide) and screen via fluorometric assays. MAGL inhibition is measured using 4-nitrophenyl acetate hydrolysis; FAAH activity is assessed with arachidonoyl-AMC substrate . Co-crystallization with MAGL (PDB 3HJU) confirms covalent binding to Ser122 .
Q. How can Raman spectroscopy differentiate structural isomers of fluorobenzyl-piperazines?
- Methodological Answer : Use Raman microspectroscopy (20 mW laser, 128 scans) to detect unique vibrational modes. For example, 2-fluorobenzyl derivatives show peaks at 1,235 cm⁻¹ (C-F stretch), while 4-fluorobenzyl analogs exhibit a 1,210 cm⁻¹ band. Principal Component Analysis (PCA) of spectral data achieves >99% isomer discrimination .
Q. What advanced crystallographic techniques elucidate supramolecular interactions in piperazine inclusion complexes?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 100 K resolves host-guest interactions (e.g., C-H···π contacts). Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular contacts (e.g., 12% H-bonding, 30% van der Waals) . Thermal stability is assessed via TGA-DSC (decomposition onset ~220°C) .
Q. How do solvent and temperature affect the stability of fluorobenzyl-piperazine derivatives during synthesis?
- Methodological Answer : Stability studies in DCM/EtOH (1:2) at 25–50°C show <5% degradation over 24 h (HPLC-PDA monitoring). Avoid protic solvents (e.g., H₂O) to prevent hydrolysis of carbothioamide groups . Lyophilization improves long-term storage stability (≥12 months at -20°C) .
Q. What computational models predict the pharmacokinetic profile of fluorobenzyl-piperazines?
- Methodological Answer : SwissADME predicts moderate BBB permeability (BOILED-Egg model: TPSA ~45 Ų) and CYP3A4 metabolism. MDCK cell permeability assays (Papp > 5 × 10⁻⁶ cm/s) confirm computational results .
Q. How are in vivo efficacy models (e.g., local anesthesia) optimized for piperazine derivatives?
- Methodological Answer : Rat infiltration anesthesia models assess latency (e.g., pinprick test). Derivatives with ED₅₀ ≤ 15 mg/kg (vs. lidocaine ED₅₀ = 5 mg/kg) are considered promising. Histopathology post-administration evaluates tissue irritation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
